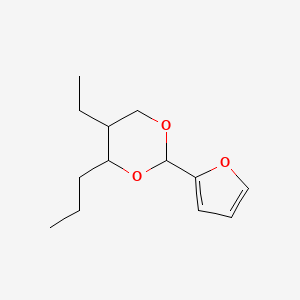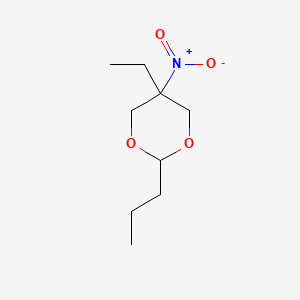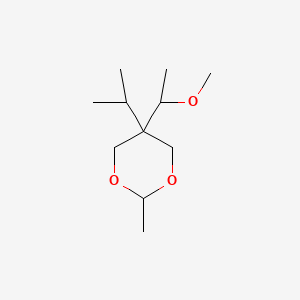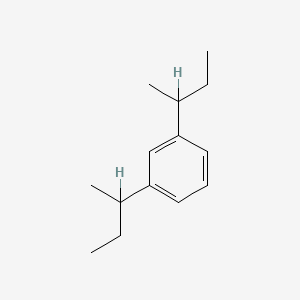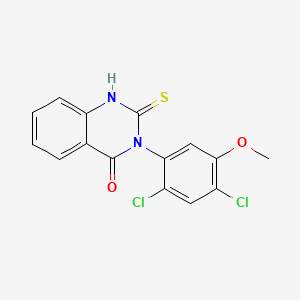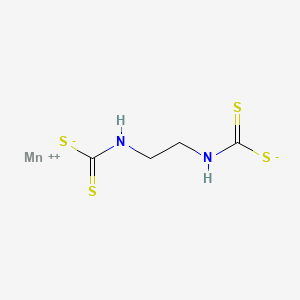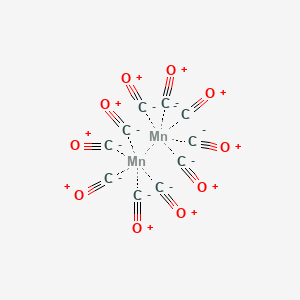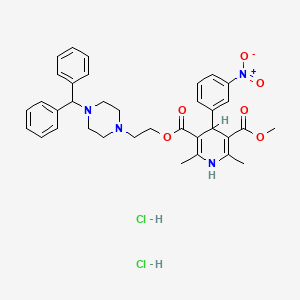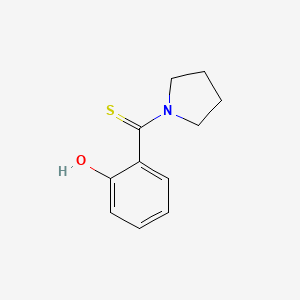
(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione
Vue d'ensemble
Description
“(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” is a small molecule that has been found to bind to K-Ras and inhibit Sos-mediated activation . It is a biologically important alkylaminophenol compound .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It is synthesized by the Petasis reaction . The reaction conditions involve mixing a solution or suspension of a metal salt and a stoichiometric proportion of a solution of an organic ligand, and then refluxing on a water bath until a clear solution is obtained .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” has been analyzed using various spectroscopic techniques. The optimization of the most stable molecular structure was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” have been analyzed. It has a molecular weight of 207.292 and a formula of C11H13NOS . The compound is non-polymer and has an isomeric SMILES of c1ccc(c(c1)C(=S)N2CCCC2)O .
Applications De Recherche Scientifique
Organotin(IV) Complexes
- Synthesis and Characterization : Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized. These complexes were characterized by various spectroscopic methods and showed potential as drugs due to their antibacterial activities against a range of microorganisms, including Klebsiella sp., Bacillus cereus, and Escherichia coli (Singh, Singh, & Bhanuka, 2016).
Anticancer Activity
- Ru(II) Complexes : (2-Hydroxyphenyl)(pyrrolidin-1-yl) methanethione ligand has been used to create ruthenium(II) complexes. These complexes exhibit significant anticancer activity against cancerous cell lines like HeLa and MCF-7, as evidenced by cytotoxic effect examinations and apoptosis induction studies (Raj Kumar, Ramesh, & Małecki, 2017).
Synthesis of Pyridyl Functionalized Bis(Pyrazol-1-Yl)Methanes
- Cytotoxic Activity for Cancer Cells : Diorganotin derivatives synthesized using (2-hydroxyphenyl)bis(pyrazol-1-yl)methanes have been tested for their cytotoxic activity against Hela cells in vitro, demonstrating potential applications in cancer treatment (Li, Song, Dai, & Tang, 2010).
Antiproliferative Properties
- Synthesis of Benzene Diols : New benzene diols synthesized from derivatives of sulfinylbis[(2,4‐dihydroxyphenyl)methanethione] have shown comparable antiproliferative properties against human cancer cell lines, suggesting their potential in cancer research (Matysiak, Karpińska, Niewiadomy, Wietrzyk, & Kłopotowska, 2012).
Synthesis of Fullerenes
- Pyrrolidine Derivatives : The synthesis of fullerene pyrrolidine derivatives, such as 2-(3-hydroxyphenyl)[60] fullerene pyrrolidine, has been achieved. These compounds have been characterized for their structural properties and thermal stability, indicating their use in materials science and engineering (Chu Shi-jin, 2008; 2010).
Ratiometric pH Probe
- Fluorescent Properties : A ratiometric pH probe based on dicyanomethylene-4H-chromene platform was synthesized using (2-hydroxyphenyl)(pyrrolidin-1-yl)vinyl derivatives. This probe showed high selectivity and sensitivity for pH variation, making it useful for scientific applications where precise pH measurement is crucial (Liu, Han, Zhang, Yang, Cui, & Sun, 2017).
Synthesis of Novel Heterocyclic Compounds
- Formation of β-Iminoalkylsulphonic Acids : Studies have demonstrated the formation of β-iminoalkylsulphonic acids from reactions involving 1-pyrroline 1-oxides with sulphenes. This synthesis process is significant for the creation of new compounds in organic chemistry and pharmacology (Black & Davis, 1977).
Enantiomeric Polyhydroxyalkylpyrrolidines
- Inhibition of β-Galactofuranosidase : Enantiomeric polyhydroxyalkylpyrrolidines synthesized from sugar-derived enones have been evaluated as inhibitors of β-galactofuranosidase, a significant enzyme in biological processes. However, these compounds showed limited inhibitory activity in the tested concentration range (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
- High Enantiopurity and Structural Diversity : The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity is significant for medicinal chemistry. These compounds, derived from methyleneindolinones, aldehydes, and amino esters, exhibit important biological activities and offer a new approach to diversity-oriented synthesis (Chen, Wei, Luo, Xiao, & Gong, 2009).
Mécanisme D'action
Target of Action
K-Ras-IN-1, also known as MDK-3017 or (2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione, primarily targets the KRAS protein . KRAS is a small GTPase and is among the most commonly mutated oncogenes in cancer . It plays a crucial role in cell signaling pathways that regulate cell growth and survival .
Mode of Action
K-Ras-IN-1 inhibits KRAS by binding to a hydrophobic pocket in the apo-Ras crystal structure that is occupied by Tyr-71 . This binding locks KRAS in its inactive state, preventing it from promoting cell growth and survival .
Biochemical Pathways
The inhibition of KRAS by K-Ras-IN-1 affects several biochemical pathways. KRAS is involved in the activation of several signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways . These pathways regulate important cellular processes such as cell growth, survival, proliferation, and motility . By inhibiting KRAS, K-Ras-IN-1 can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that k-ras-in-1 is soluble in dmso , which suggests that it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
The primary result of K-Ras-IN-1’s action is the inhibition of cell growth and survival pathways regulated by KRAS . This can lead to the suppression of tumor growth in cancers that harbor KRAS mutations .
Action Environment
The efficacy and stability of K-Ras-IN-1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the effectiveness of K-Ras-IN-1 . Additionally, factors such as the tumor microenvironment and the patient’s overall health and lifestyle can also influence the compound’s action . .
Orientations Futures
The future directions for research on “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” could involve further exploration of its potential as a therapeutic agent, particularly in the context of diseases where K-Ras is implicated . Further studies could also focus on elucidating its chemical reactivity and safety profile.
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






